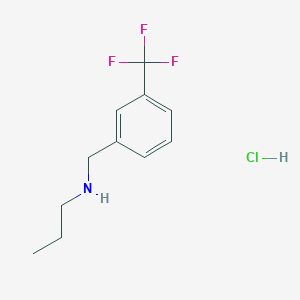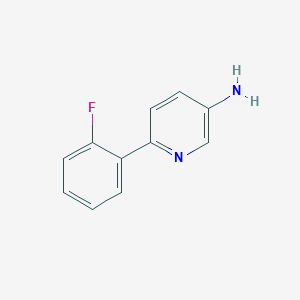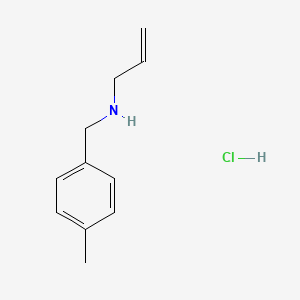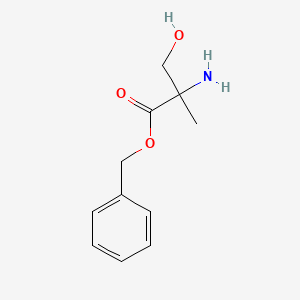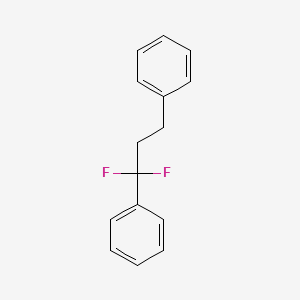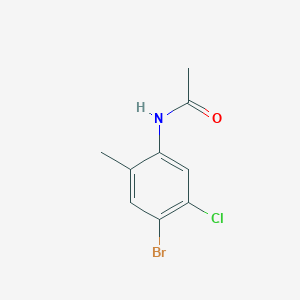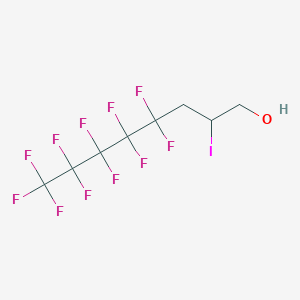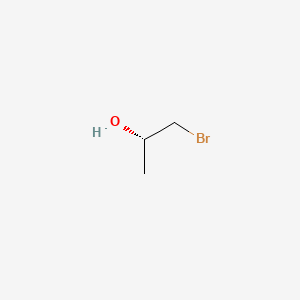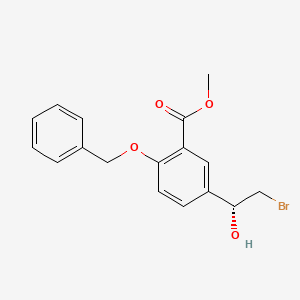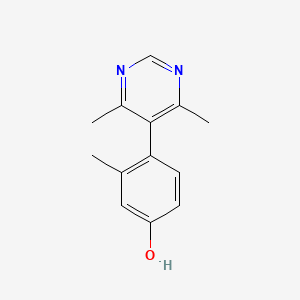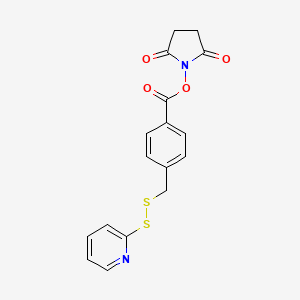
4-琥珀酰亚胺基-氧羰基-α-(2-吡啶基二硫代)甲苯
描述
4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene, also known as SMPT, is a heterobifunctional sulfhydryl- and amine-reactive cross-linker . It is used often for conjugating a toxin molecule to a monoclonal antibody directed against a cell-surface antigen . These immunotoxins produced with SMPT are highly potent as the cleavable disulfide imparts increased cytotoxicity compared to conjugates without a cleavable bond .
Synthesis Analysis
SMPT is a long-chain crosslinker for amine-to-sulfhydryl conjugation via NHS-ester and pyridyldithiol reactive groups that form strong (hindered) yet cleavable (reducible) disulfide bonds with cysteine sulfhydryls . It is water-insoluble and should be dissolved first in DMF or DMSO .Molecular Structure Analysis
The molecule contains a total of 41 bonds. There are 27 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 hydroxylamine (aliphatic), 1 disulfide, and 1 Pyridine .Chemical Reactions Analysis
SMPT is reactive towards amino and sulfhydryl groups . It forms strong (hindered) yet cleavable (reducible) disulfide bonds with cysteine sulfhydryls .科学研究应用
Immunotoxin Construction
SMPT is often used for constructing immunotoxins . An example is the immunotoxin (IT) constructed with RFB4, a murine anti-CD22 monoclonal antibody, and the “deglycosylated” A chain of ricin . This IT has shown activity at safe doses in patients with non-Hodgkin lymphoma and in children with acute lymphoblastic leukemia .
Reduction of Vascular Leak Syndrome
Immunotoxins constructed with chimeric, short-lived anti-CD22 monoclonal antibodies induce less vascular leak without loss of cytotoxicity . This is significant as the dose-limiting toxicity of these immunotoxins is vascular leak syndrome (VLS), which is due to a unique amino acid motif in the ricin toxin A (RTA) chain that damages vascular endothelial cells .
Antibody-Drug Conjugates
SMPT is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutics that deliver cytotoxic agents directly to cancer cells via specific binding of an antibody to cell surface antigens.
Protein Labeling & Crosslinking
SMPT is a long-chain crosslinker for amine-to-sulfhydryl conjugation via NHS-ester and pyridyldithiol reactive groups . These groups form strong (hindered) yet cleavable (reducible) disulfide bonds with cysteine sulfhydryls .
Increased Cytotoxicity of Immunotoxins
Immunotoxins produced with SMPT are highly potent as the cleavable disulfide imparts increased cytotoxicity compared to conjugates without a cleavable bond .
Stability of Immunotoxins
SMPT contains a hindered disulfide bond, which has been shown to form immunotoxins with improved stability .
作用机制
Target of Action
The primary target of 4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene (SMPT) is the antibody in an Antibody-Drug Conjugate (ADC). It acts as a linker molecule that connects the antibody to a cytotoxic drug . The role of the antibody is to recognize and bind to specific antigens on the surface of cancer cells .
Mode of Action
SMPT interacts with its targets through its reactive groups: NHS-ester and pyridyldithio . The NHS-ester group reacts with the amine group on the antibody, while the pyridyldithio group forms a disulfide bond with the sulfhydryl group on the cytotoxic drug . This results in the formation of an ADC, where the antibody and the drug are linked together .
Biochemical Pathways
The ADC, once formed, can bind to the antigen on the cancer cell and be internalized. Inside the cell, the disulfide bond between the antibody and the drug is cleaved, releasing the cytotoxic drug . The drug then interferes with the cell’s functions, leading to cell death .
Pharmacokinetics
The pharmacokinetics of SMPT is largely determined by the properties of the ADC it forms. The antibody component of the ADC allows for specific targeting of cancer cells, which can improve the bioavailability of the drug at the tumor site . .
Result of Action
The result of SMPT’s action is the formation of an ADC that can deliver a cytotoxic drug specifically to cancer cells . This can lead to a more effective treatment with fewer side effects compared to traditional chemotherapy, as the drug is only released inside the targeted cells .
Action Environment
The action of SMPT and the ADC it forms can be influenced by various environmental factors. For example, the stability of the ADC can be affected by the pH and temperature of the environment . Additionally, the presence of reducing agents can prematurely cleave the disulfide bond, releasing the drug before it reaches the target cell .
: Beck A, et al. Strategies and challenges for the next generation of antibody-drug conjugates. Nat Rev Drug Discov. 2017 May;16 (5):315-337. : MedChemExpress product page for 4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene. : Thermo Fisher Scientific product page for SMPT (4-succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene).
未来方向
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(pyridin-2-yldisulfanyl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c20-15-8-9-16(21)19(15)23-17(22)13-6-4-12(5-7-13)11-24-25-14-3-1-2-10-18-14/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWUUFREFCAFEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)CSSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B3106772.png)
![2-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3106774.png)

